molecular formula C9H9ClF3NO B6292462 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline CAS No. 39211-42-2

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline

Cat. No.: B6292462
CAS No.: 39211-42-2
M. Wt: 239.62 g/mol
InChI Key: WHAYOEQWFQMIIQ-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline is an organic compound characterized by the presence of a chloro, trifluoroethoxy, and methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 2-methyl-aniline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with the aniline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or defluorinated derivatives. Substitution reactions can result in a wide range of functionalized aniline derivatives.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline is unique due to the presence of both the trifluoroethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its lipophilicity and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAYOEQWFQMIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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